Enhanced Lipophilicity Drives Improved Membrane Permeability Compared to Non-Methylated Analog
The 4-methyl substitution increases the computed lipophilicity (XLogP) by approximately 0.6–0.8 log units relative to the unsubstituted 2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS 34668-07-0), as determined by in silico prediction tools [1]. This elevation in LogP is associated with improved passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake [2].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 1.3 (estimated based on molecular similarity and group contribution methods) |
| Comparator Or Baseline | 2,3-Dihydrofuro[2,3-b]pyridin-5-amine (CAS 34668-07-0): XLogP = 0.5 |
| Quantified Difference | ΔXLogP ≈ +0.8 |
| Conditions | In silico prediction using XLogP3-AA algorithm (PubChem) for comparator; target compound estimate derived from consensus models |
Why This Matters
Higher lipophilicity correlates with improved passive diffusion across biological membranes, making the 4-methyl analog a more attractive starting point for lead optimization in drug discovery campaigns where cellular permeability is a key parameter.
- [1] PubChem. 2,3-Dihydrofuro[2,3-b]pyridin-5-amine (CID 21822850). Computed XLogP3-AA: 0.5. Accessed April 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. View Source
